molecular formula C10H18N3O14P3 B12069152 Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- CAS No. 69113-64-0

Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-

Cat. No.: B12069152
CAS No.: 69113-64-0
M. Wt: 497.18 g/mol
InChI Key: UOIHPUADFDJODZ-ZOQUXTDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- (hereafter referred to as 3'-O-methyl-CTP) is a chemically modified nucleotide triphosphate. Its structure comprises a cytidine base linked to a ribose sugar where the 3'-hydroxyl group is substituted with a methyl group (-OCH₃) and a triphosphate moiety at the 5' position. This modification alters its biochemical properties, including stability, enzymatic recognition, and incorporation into nucleic acids.

Properties

CAS No.

69113-64-0

Molecular Formula

C10H18N3O14P3

Molecular Weight

497.18 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H18N3O14P3/c1-23-8-5(4-24-29(19,20)27-30(21,22)26-28(16,17)18)25-9(7(8)14)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1

InChI Key

UOIHPUADFDJODZ-ZOQUXTDFSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

COC1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Vorbrüggen Glycosylation for Ribose Modification

The Vorbrüggen glycosylation reaction is widely used to synthesize modified nucleosides. For 3'-O-methylcytidine, this method involves coupling a protected threofuranosyl sugar with a cytosine base under catalytic conditions. The reaction typically employs a silylated cytosine derivative and a sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-threofuranose) in the presence of a Lewis acid catalyst like trimethylsilyl triflate. The 3'-O-methyl group is introduced at the sugar stage using methyl iodide or dimethyl sulfate under alkaline conditions, yielding a protected 3'-O-methylcytidine intermediate.

Deprotection and Purification

After glycosylation, the protecting groups (e.g., benzoyl or acetyl) are removed via hydrolysis under mild basic conditions (e.g., ammonia/methanol). The crude product is purified using silica gel chromatography, followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column ensures ≥90% purity, as validated by TriLink BioTechnologies.

Phosphorylation to Triphosphate

The conversion of 3'-O-methylcytidine to its triphosphate form involves sequential phosphorylation steps. Two primary methods are employed: chemical phosphorylation using activating agents and enzymatic phosphorylation using kinases.

Chemical Phosphorylation with 2-Methylimidazole

In this approach, 3'-O-methylcytidine is first converted to its 5'-monophosphate (3'-O-methyl-CMP) by reacting with phosphorus oxychloride (POCl₃) in trimethyl phosphate. The monophosphate is then activated using 2-methylimidazole and carbodiimide reagents to form a phosphorimidazolidate intermediate. Subsequent reaction with pyrophosphate (PPi) in anhydrous DMF yields the triphosphate derivative. This method achieves moderate yields (50–70%) but requires rigorous anhydrous conditions to avoid hydrolysis of the triphosphate group.

Enzymatic Phosphorylation Using Kinases

Enzymatic methods offer higher regioselectivity and milder reaction conditions. For example, adenylate kinase (EC 2.7.4.3) can phosphorylate 3'-O-methyl-CMP to its triphosphate form using ATP as a phosphate donor. The reaction is coupled with phosphoenolpyruvate (PEP) regeneration to drive the equilibrium toward triphosphate formation. A typical protocol involves:

  • Reagents : 3'-O-methyl-CMP (10 mM), ATP (15 mM), PEP (20 mM), MgCl₂ (10 mM), adenylate kinase (5 U/mL).

  • Conditions : pH 7.5, 37°C, 12-hour incubation.

  • Yield : 80–90%.

Hybrid Chemical-Enzymatic Synthesis

A hybrid approach combines chemical synthesis of the nucleoside with enzymatic phosphorylation. This method is scalable and avoids harsh reagents.

Synthesis of 3'-O-Methyl-CMP

3'-O-methylcytidine is phosphorylated chemically using POCl₃ in trimethyl phosphate, yielding 3'-O-methyl-CMP. The product is purified via ethanol precipitation and ion-exchange chromatography.

Enzymatic Conversion to Triphosphate

3'-O-methyl-CMP is enzymatically phosphorylated using guanylate kinase (EC 2.7.4.8) and nucleoside diphosphate kinase (EC 2.7.4.6). The reaction mixture includes:

  • Substrates : 3'-O-methyl-CMP (10 mM), GTP (15 mM), MgCl₂ (10 mM).

  • Enzymes : Guanylate kinase (5 U/mL), nucleoside diphosphate kinase (5 U/mL).

  • Yield : 85–95%.

Purification and Characterization

Ethanol Precipitation

Crude triphosphate is precipitated using cold ethanol/water (1:1 v/v) to remove unreacted nucleotides and enzymes. The pellet is washed with 70% ethanol and lyophilized.

Ion-Exchange Chromatography

Further purification is achieved using anion-exchange chromatography (e.g., DEAE-Sephadex). A linear gradient of triethylammonium bicarbonate (0.1–1.0 M, pH 7.5) elutes the triphosphate, which is detected via UV absorption at 271 nm.

Analytical Validation

  • Purity : ≥90% by AX-HPLC.

  • Extinction Coefficient : 9,100 L·mol⁻¹·cm⁻¹ at 271 nm.

  • Molecular Weight : 497.18 g/mol (confirmed via MALDI-TOF).

Comparative Analysis of Methods

Method Yield Purity Scale Cost
Chemical Phosphorylation50–70%85–90%MilligramLow
Enzymatic Phosphorylation80–95%≥90%GramHigh
Hybrid Approach85–90%≥90%GramModerate

Enzymatic methods offer superior yields and purity but require expensive enzymes. Chemical methods are cost-effective but less efficient.

Challenges and Optimization

Stability of Triphosphate Group

The triphosphate moiety is prone to hydrolysis in aqueous solutions. Storage at -20°C in Li⁺ salt form (100 mM in H₂O) enhances stability.

Selectivity in Methylation

Unwanted methylation at the 2'-OH position can occur. Using bulky protecting groups (e.g., tert-butyldimethylsilyl) during glycosylation improves 3'-regioselectivity.

Applications in Molecular Biology

Aptamer Synthesis

3'-O-methyl-CTP is incorporated into aptamers via T7 RNA polymerase, enhancing nuclease resistance.

RNA Chain Termination

The 3'-O-methyl group prevents further elongation in RNA synthesis, making it useful for sequencing and diagnostic assays .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents like POCl3, bases like pyridine, and nucleophiles such as hydroxide ions. The reactions typically occur under anhydrous conditions and controlled temperatures to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various phosphorylated cytidine derivatives and inorganic phosphate. These products are essential intermediates in biochemical pathways .

Scientific Research Applications

Molecular Biology Applications

1.1 RNA Synthesis and Modification

Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- serves as a substrate in the synthesis of RNA. Its modification at the 3' position enhances stability against exonucleases, making it particularly useful in the production of synthetic RNA molecules for research and therapeutic purposes. The incorporation of this modified nucleotide can improve the efficacy of RNA-based therapeutics by increasing their resistance to degradation .

1.2 Aptamer Development

This compound is also employed in the development of aptamers—short, single-stranded RNA or DNA molecules that can bind specific targets with high affinity. The presence of the 3'-O-methyl modification allows for enhanced binding properties and stability, which are critical for the functionality of aptamers in diagnostic and therapeutic applications .

Genetic Engineering

2.1 Click Chemistry in Nucleic Acids

Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- is utilized in click chemistry approaches for nucleic acids, enabling researchers to label oligonucleotides efficiently or to join different oligonucleotide sequences. This application is particularly valuable in creating complex nucleic acid structures or for functionalizing nucleotides with various chemical groups for further study .

2.2 Enzymatic Reactions Monitoring

The modified nucleotide can be used as a probe in enzymatic reactions, allowing real-time monitoring through techniques such as nuclear magnetic resonance (NMR). This capability is essential for understanding enzyme mechanisms and kinetics, particularly in studies involving polymerases and other nucleic acid-modifying enzymes .

Therapeutic Development

3.1 Antiviral Research

Cytidine analogs, including those modified with a 3'-O-methyl group, have shown potential in antiviral therapies. For instance, compounds that mimic cytidine triphosphate can interfere with viral replication processes by incorporating into viral RNA, leading to mutations that inhibit virus propagation . Research into these applications is ongoing, particularly concerning their effectiveness against emerging viral pathogens.

3.2 Gene Therapy

In gene therapy, modified nucleotides like Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- can enhance the delivery and expression of therapeutic genes. Their stability and resistance to degradation make them suitable candidates for use in vectors designed for gene delivery, improving the overall efficacy of gene therapy protocols .

Comparative Analysis of Modified Nucleotides

The following table summarizes key properties and applications of various modified nucleotides compared to Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-:

NucleotideModificationStabilityKey Applications
Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-3'-O-MethylHighRNA synthesis, aptamer development
Uridine 5'-(triphosphate)NoneModerateRNA synthesis
Guanosine 5'-(triphosphate)NoneModerateRNA synthesis, signaling
Adenosine 5'-(triphosphate)NoneModerateEnergy transfer

Mechanism of Action

The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- involves its role as a substrate for RNA polymerases. It is incorporated into RNA chains during transcription, facilitating the synthesis of RNA. The compound interacts with specific enzymes and molecular targets, including RNA polymerases and kinases, to exert its effects. These interactions are crucial for the regulation of gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares 3'-O-methyl-CTP with structurally related cytidine triphosphate derivatives:

Compound Structural Modification Key Properties Applications/Implications References
3'-O-Methyl-CTP 3'-OH → 3'-OCH₃ - Reduced RNA polymerase incorporation (3'-OH essential for phosphodiester bond formation).
- Enhanced nuclease resistance due to methyl substitution.
- Potential as a chain terminator or enzyme inhibitor.
Research tools for studying RNA synthesis; potential therapeutic agents targeting nucleotide metabolism.
Gemcitabine 5′-O-Triphosphate 2',2'-Difluorodeoxyribose - Resistance to deamination.
- Incorporates into DNA, causing chain termination.
- High affinity for DNA polymerases.
Chemotherapy (e.g., pancreatic cancer); targets rapidly dividing cells by disrupting DNA replication.
Thymidine 5'-(α-P-Methyl) Triphosphate α-phosphate methylated - Altered phosphate geometry affects enzymatic recognition.
- Synthesis challenges due to incompatibility with cytidine’s exocyclic amino group protection.
Limited to thymidine derivatives; research on polymerase fidelity and nucleotide analog design.
Biotinylated CTP Biotin conjugated to cytidine base - Enables affinity labeling and detection.
- Retains recognition by RNA polymerases.
Biosensors, diagnostic tools (e.g., cancer biomarker detection).
2',3'-Dideoxy-CTP 3'-OH and 2'-OH removed - Blocks RNA elongation (lack of 3'-OH).
- Used in sequencing and antiviral therapies.
Antiretroviral drugs (e.g., HIV treatment); research on reverse transcriptase inhibition.

Enzymatic Interactions

  • CTP Synthetase Inhibition : 3-Deazauridine triphosphate (a CTP analog) competitively inhibits CTP synthetase (Ki = 5.3 × 10⁻⁶ M) by mimicking UTP . Methylation at the 3' position in 3'-O-methyl-CTP may similarly interfere with substrate binding or catalysis.
  • This contrasts with 2',3'-dideoxy-CTP, which lacks both 2'- and 3'-OH groups for elongation .

Biological Activity

Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- (often abbreviated as 3'-O-methyl-CTP) is a modified nucleotide that plays a significant role in various biological processes, particularly in RNA synthesis and metabolism. This article provides a detailed examination of its biological activity, including mechanisms of action, enzymatic interactions, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₆N₃O₁₄P₃
  • Molecular Weight : Average 483.1563 g/mol
  • Structure : Contains a ribose sugar, three phosphate groups, and a cytosine base. The modification at the 3' position involves the addition of a methyl group.

Role in RNA Synthesis

Cytidine 5'-(tetrahydrogen triphosphate) serves as a substrate for RNA polymerases, facilitating the incorporation of cytidine into RNA strands. This nucleotide is crucial for the synthesis of RNA during transcription processes and can influence the efficiency and fidelity of RNA synthesis.

Enzymatic Interactions

3'-O-methyl-CTP interacts with various enzymes involved in nucleic acid metabolism:

  • RNA Polymerases : Studies have shown that modified nucleotides like 3'-O-methyl-CTP can be incorporated into RNA by different RNA polymerases, although they may affect the overall transcription efficiency .
  • Cytidylyltransferases : These enzymes utilize CTP for synthesizing phosphatidylcholine and other metabolites essential for cell membrane integrity and signaling .

Inhibition of Enzymatic Activity

3'-O-methyl-CTP has been observed to act as an inhibitor for certain enzymes:

  • Aspartate Carbamoyltransferase : This enzyme is involved in pyrimidine biosynthesis, and its activity can be inhibited by CTP, which may extend to its modified forms like 3'-O-methyl-CTP .

Transcriptional Incorporation Studies

A significant study examined the incorporation of various modified nucleotides into RNA transcripts. It was found that while 3'-O-methyl-CTP could be incorporated, it resulted in decreased transcription rates compared to unmodified nucleotides. The presence of this modification was linked to altered enzyme kinetics during transcription .

Effects on Cell Proliferation

Research indicates that CTP and its derivatives play a role in cell proliferation. For instance, elevated levels of CTP are associated with increased synthesis of phosphatidylcholine, which is vital for membrane formation in proliferating cells. This suggests potential implications for cancer biology where rapid cell division occurs .

Antiviral Applications

Recent investigations into antiviral compounds have highlighted the potential use of modified nucleotides like 3'-O-methyl-CTP as therapeutic agents. Their ability to inhibit viral polymerases could provide a pathway for developing antiviral drugs targeting RNA viruses .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
RNA Synthesis Substrate for RNA polymerases ,
Enzymatic Inhibition Inhibits aspartate carbamoyltransferase
Cell Proliferation Influences phosphatidylcholine synthesis ,
Antiviral Potential Inhibits viral polymerases ,

Q & A

Q. What controls are essential when studying metabolic incorporation in Toxoplasma gondii?

  • Methodological Answer : Use uracil auxotrophic strains and isotope-labeled CTP (¹³C/¹⁵N) to trace de novo pyrimidine biosynthesis. Include negative controls with uridine triphosphate (UTP) to rule off-target effects. Validate via LC-MS/MS quantification of nucleotide pools () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.